3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4-ones have been reported to have significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
Thieno[2,3-d]pyrimidin-4-ones are known to inhibitCytochrome bd oxidase (Cyt-bd) , an enzyme involved in the energy metabolism of Mycobacterium tuberculosis .
Biochemical Pathways
Given its inhibition of cyt-bd, it can be inferred that it disrupts theenergy metabolism of Mycobacterium tuberculosis .
Pharmacokinetics
One study suggests that further work is needed to design new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics .
Result of Action
Thieno[2,3-d]pyrimidin-4-ones have been found to exhibit significant antimycobacterial activity . Specifically, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was found to be the most active compound, exhibiting ATP IC50 values from 6 to 18 μM against all strains in the presence of Q203 . This suggests that the compound has a significant effect on the ATP levels in the bacterial cells, disrupting their energy metabolism.
Action Environment
It’s worth noting that the efficacy of antimycobacterial agents can be influenced by factors such as the bacterial strain and the presence of other drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate. This reaction leads to the formation of the thienopyrimidine ring system .
Another method involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a reagent, in combination with a primary amine. This approach also results in the cyclization of the thiophene ring to form the desired thienopyrimidine structure .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-one: Similar structure but lacks the amino and ethyl substituents.
Thieno[3,4-b]pyridine: Contains a pyridine ring instead of a pyrimidine ring.
Pyrido[2,3-d]pyrimidin-5-one: Contains a pyridine ring fused to a pyrimidine ring.
Uniqueness
3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substituents (amino and ethyl groups) and its ability to exhibit diverse biological activities. These structural features contribute to its potential as a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-amino-2-ethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-2-6-10-7-5(3-4-13-7)8(12)11(6)9/h3-4H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPZSKCVIHKZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CS2)C(=O)N1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307342-26-3 |
Source
|
Record name | 3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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